molecular formula C13H12 B14547335 1H-Indene, 1-ethynyl-1,3-dimethyl- CAS No. 62291-82-1

1H-Indene, 1-ethynyl-1,3-dimethyl-

Cat. No.: B14547335
CAS No.: 62291-82-1
M. Wt: 168.23 g/mol
InChI Key: APOJZKNGDPCXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene, 1-ethynyl-1,3-dimethyl- is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 1-ethynyl-1,3-dimethyl- can be achieved through several methods. One common approach involves the alkylation of indene derivatives with ethynyl and methyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of ethynyl and methyl halides under controlled conditions .

Industrial Production Methods

Industrial production of 1H-Indene, 1-ethynyl-1,3-dimethyl- may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, purification methods such as distillation and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 1-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indene, 1-ethynyl-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene, 1-ethynyl-1,3-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The ethynyl and methyl groups in the compound can influence its binding affinity to enzymes and receptors, potentially modulating their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indene, 1-ethynyl-1,3-dimethyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other indene derivatives and expands its range of applications in scientific research and industry .

Properties

CAS No.

62291-82-1

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

1-ethynyl-1,3-dimethylindene

InChI

InChI=1S/C13H12/c1-4-13(3)9-10(2)11-7-5-6-8-12(11)13/h1,5-9H,2-3H3

InChI Key

APOJZKNGDPCXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=CC=CC=C12)(C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.